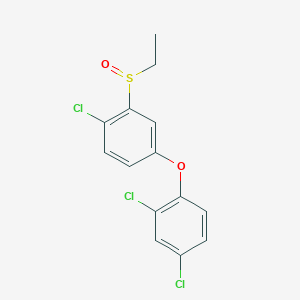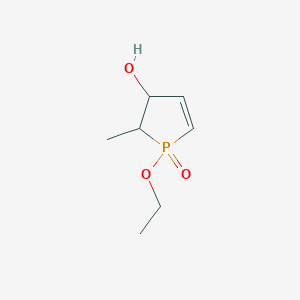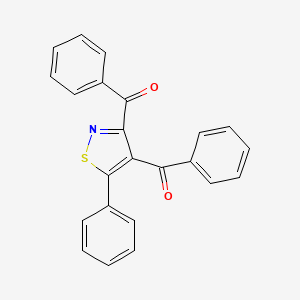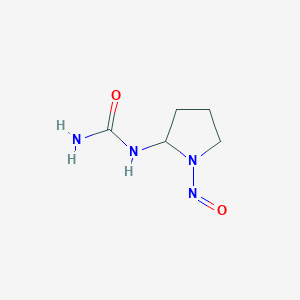
N-(1-Nitrosopyrrolidin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-nitroso-pyrrolidin-2-yl)-urea is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. It is characterized by the presence of a nitroso group attached to a pyrrolidine ring, which is further connected to a urea moiety. This compound is of particular interest in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-nitroso-pyrrolidin-2-yl)-urea typically involves the nitrosation of pyrrolidine derivatives followed by the introduction of the urea group. One common method includes the reaction of pyrrolidine with nitrous acid to form the nitroso derivative, which is then reacted with an isocyanate to form the urea compound. The reaction conditions often require controlled temperatures and pH to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of (1-nitroso-pyrrolidin-2-yl)-urea may involve large-scale nitrosation processes using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for temperature and pH control is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
(1-nitroso-pyrrolidin-2-yl)-urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In synthetic chemistry, (1-nitroso-pyrrolidin-2-yl)-urea is used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it a valuable building block for the development of new compounds.
Biology
The compound has potential applications in biological research, particularly in the study of nitrosation reactions and their effects on biological systems. It can be used as a model compound to investigate the mechanisms of nitrosation in vivo.
Medicine
In pharmaceutical research, (1-nitroso-pyrrolidin-2-yl)-urea is explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in the design of prodrugs that release active compounds upon metabolic conversion.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for use in manufacturing processes that require precise control over reaction conditions.
作用機序
The mechanism of action of (1-nitroso-pyrrolidin-2-yl)-urea involves its ability to undergo nitrosation and subsequent chemical transformations. The nitroso group can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The compound’s reactivity with nucleophiles and oxidizing agents also plays a role in its biological effects.
類似化合物との比較
Similar Compounds
(1-nitroso-2-pyrrolidinyl)(diphenyl)methanol: Similar in structure but with a diphenyl group instead of a urea moiety.
(1-nitroso-pyrrolidin-2-yl)-methanol: Contains a methanol group instead of a urea group.
N-nitrosonornicotine: A nitroso compound with a pyridine ring.
Uniqueness
(1-nitroso-pyrrolidin-2-yl)-urea is unique due to the presence of both a nitroso group and a urea moiety, which imparts distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic and pharmaceutical chemistry.
特性
CAS番号 |
61540-19-0 |
|---|---|
分子式 |
C5H10N4O2 |
分子量 |
158.16 g/mol |
IUPAC名 |
(1-nitrosopyrrolidin-2-yl)urea |
InChI |
InChI=1S/C5H10N4O2/c6-5(10)7-4-2-1-3-9(4)8-11/h4H,1-3H2,(H3,6,7,10) |
InChIキー |
HJVKGTRGOACYKX-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)N=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


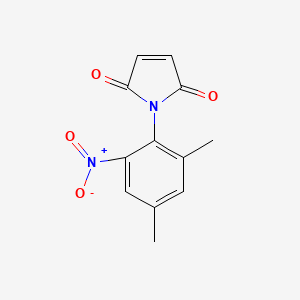
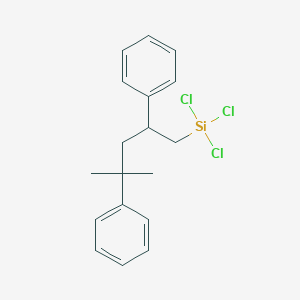
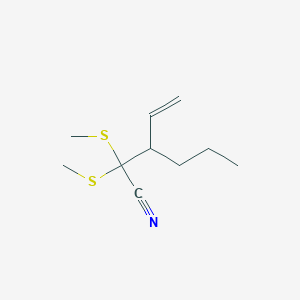
![2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-](/img/structure/B14593459.png)
![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
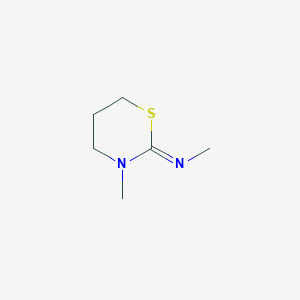
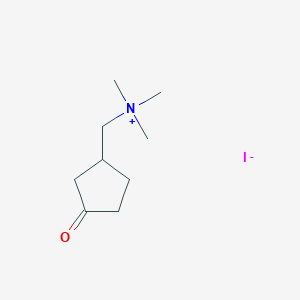
![7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14593486.png)
![[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid](/img/structure/B14593499.png)

